molecular formula C62H84N14O6 B1681016 SM-164 CAS No. 957135-43-2

SM-164

Cat. No.: B1681016
CAS No.: 957135-43-2
M. Wt: 1121.4 g/mol
InChI Key: LGYDZXNSSLRFJS-IOQQVAQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

SM-164 is a potent, cell-permeable, non-peptide, SMAC mimetic . It primarily targets the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1/2) . These proteins are key regulators of apoptosis, and their overexpression can contribute to chemotherapy resistance and recurrence of cancer .

Mode of Action

This compound binds to the BIR2 and BIR3 domains of XIAP . It effectively inhibits cell growth and induces apoptosis in cells . It also targets cIAP-1/2 for degradation .

Biochemical Pathways

This compound activates caspase-3 and caspase-9, which in turn induce apoptosis in cells . It also enhances the anticancer activity of TNF-related apoptosis-inducing ligand (TRAIL) in vitro in both TRAIL-sensitive and TRAIL-resistant cancer cell lines . Furthermore, the combination of this compound with TRAIL induces rapid tumor regression in vivo in a breast cancer xenograft model .

Pharmacokinetics

It is known that this compound is soluble in dmso at 50 mg/ml .

Result of Action

This compound effectively inhibits cell growth and induces apoptosis in cells . It has been shown to reduce tumor volume by 80% in breast cancer mouse xenograft models when used in combination with TRAIL . It is an effective apoptotic inducer of tumor cells and tissues and is a promising candidate for a new class of anticancer drugs .

Action Environment

It is known that this compound is stable for 24 months when stored lyophilized at -20ºc . Once in solution, it should be used within 3 months to prevent loss of potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

SM-164 is synthesized through a series of chemical reactions that involve the coupling of two Smac mimetic analogues. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

SM-164 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include:

Major Products Formed

The major product formed from the reactions involving this compound is the bivalent Smac mimetic compound itself. The degradation of cIAP-1/2 and antagonism of XIAP lead to the activation of caspases and induction of apoptosis in tumor cells .

Scientific Research Applications

SM-164 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

SM-164 is compared with other similar compounds, such as:

This compound is unique in its bivalent structure, which allows it to effectively target and degrade cIAP-1/2 and antagonize XIAP, leading to robust induction of apoptosis in tumor cells .

Properties

IUPAC Name

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYDZXNSSLRFJS-IOQQVAQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H84N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957135-43-2
Record name SM-164
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957135432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SM-164
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2VA4GC8KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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